Teuclatriol

NF-κB inhibition Sesquiterpene lactone Covalent alkylation

Teuclatriol (CAS 152110-17-3) is a guaiane sesquiterpene triol with molecular formula C₁₅H₂₈O₃ and molecular weight 256.38 g/mol. It is isolated via bioactivity-guided fractionation from Salvia mirzayanii, an endemic Iranian medicinal plant, and has also been reported in Teucrium leucocladum and Acorus calamus.

Molecular Formula C15H28O3
Molecular Weight 256.38 g/mol
Cat. No. B599451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeuclatriol
Molecular FormulaC15H28O3
Molecular Weight256.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1
InChIKeyCXQOZINRAFPQEX-QFEQQRJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Teuclatriol for Research Procurement: A Guaiane Sesquiterpene NF-κB Inhibitor with Non-Alkylating Mechanism


Teuclatriol (CAS 152110-17-3) is a guaiane sesquiterpene triol with molecular formula C₁₅H₂₈O₃ and molecular weight 256.38 g/mol [1]. It is isolated via bioactivity-guided fractionation from Salvia mirzayanii, an endemic Iranian medicinal plant, and has also been reported in Teucrium leucocladum and Acorus calamus [1][2]. Teuclatriol functions as an inhibitor of nuclear factor-kappa B (NF-κB) signaling, a master regulator of inflammatory responses, and suppresses downstream production of tumor necrosis factor-α (TNF-α) in a dose-dependent manner [2]. Critically, teuclatriol lacks the methylene-γ-lactone functional group that is characteristic of the majority of NF-κB-inhibiting sesquiterpene lactones and is responsible for their alkylation-based mechanism of action [2].

Non-alkylating NF-κB inhibitor for pathway studies without covalent protein modification
Natural guaiane sesquiterpene triol from Salvia mirzayanii
Defined non-toxic concentration window for in vitro anti-inflammatory research

Why Teuclatriol Cannot Be Replaced by Generic Sesquiterpene Lactone NF-κB Inhibitors


Teuclatriol cannot be freely interchanged with other in-class NF-κB-inhibiting sesquiterpenes because it lacks the methylene-γ-lactone moiety that defines the mechanism of prototypical sesquiterpene lactones such as parthenolide and helenalin [1]. Those compounds inhibit NF-κB by directly alkylating cysteine-38 in the p65/NF-κB DNA-binding domain—a covalent, potentially irreversible modification [2]. Teuclatriol, as a guaiane triol devoid of this electrophilic center, cannot participate in such alkylation chemistry [1]. Even among closely related guaiane sesquiterpenes from the same plant source (e.g., spathulenol, 10-epiteuclatriol), quantitative immunomodulatory potency differs measurably, as shown below [3]. Substituting teuclatriol with a generic sesquiterpene lactone or a structurally related guaiane without confirming the specific differential evidence risks confounding experimental interpretation of NF-κB mechanism-of-action studies. Note: High-strength differential evidence for teuclatriol is currently limited to a small number of studies; the evidence strength tags below reflect this landscape.

Alkylating sesquiterpene lactones
Teuclatriol lacks the methylene-γ-lactone required for p65 Cys38 alkylation; parthenolide or helenalin may alter NF-κB mechanism interpretation through covalent modification.
Spathulenol from same plant
Quantitative lymphocyte anti-proliferative potency differs; spathulenol tested as enriched fraction may not replicate purified teuclatriol IC₅₀ reproducibility.
10-Epiteuclatriol (C10 epimer)
The C10β epimer lacks published NF-κB inhibition data; stereochemical difference may shift target binding compared to teuclatriol.

Teuclatriol Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Structural Mechanism Differentiation: Absence of Methylene-γ-Lactone vs. Alkylating Sesquiterpene Lactones

Teuclatriol is a guaiane sesquiterpene that lacks the methylene-γ-lactone function. This distinguishes it fundamentally from the major class of NF-κB-inhibiting sesquiterpene lactones (e.g., parthenolide, helenalin), which inhibit NF-κB DNA binding by alkylating cysteine-38 in the p65 subunit [1][2]. Parthenolide has been shown to inhibit NF-κB with an IC₅₀ of 20.5 ± 2.9 µM in a luciferase-based cellular assay, a potency that is mechanistically linked to its alkylating capacity [3]. Teuclatriol, lacking the electrophilic lactone center, achieves NF-κB inhibition at higher concentrations (312–390 µM) via a non-alkylating mechanism that remains to be fully elucidated [1].

Non-alkylating mechanism
Class-level
Lacks methylene-γ-lactone; active 312–390 µM (EMSA)
vs parthenolide IC₅₀ 20.5 µM (luciferase)
Supports non-covalent NF-κB inhibition research
Cross-study assay conditions differ; direct IC₅₀ comparison not available
NF-κB inhibition Sesquiterpene lactone Covalent alkylation Structure-activity relationship

Direct Head-to-Head Lymphocyte Anti-Proliferative Potency: Teuclatriol vs. Spathulenol from the Same Plant Source

In a direct within-study comparison from the same Salvia mirzayanii bioactivity-guided fractionation program, teuclatriol demonstrated superior anti-proliferative potency against human activated-peripheral blood lymphocytes (PBLs) compared to spathulenol, another immunomodulatory sesquiterpene isolated from the same plant [1][2]. Teuclatriol exhibited an IC₅₀ of 72.8 ± 5.4 µg/mL (approximately 284 µM), whereas spathulenol showed an IC₅₀ of 85.4 ± 11.08 µg/mL, representing a 14.7% improvement in mean potency [1][2].

Lymphocyte anti-proliferation
Head-to-head
Teuclatriol IC₅₀ 72.8 µg/mL vs spathulenol 85.4 µg/mL
14.7% lower mean IC₅₀ (pure compound vs 62% fraction)
Supports procurement for primary lymphocyte assays
Teuclatriol tested as purified compound; spathulenol as enriched fraction
Immunomodulation Lymphocyte proliferation Peripheral blood lymphocytes Salvia mirzayanii

NF-κB DNA Binding Inhibition at Non-Toxic Concentrations in Human Monocytic Cells

Teuclatriol significantly decreased lipopolysaccharide (LPS)-induced NF-κB DNA binding activity in THP-1 human monocytic cells at concentrations of 312 µM and 390 µM, as measured by infrared electrophoretic mobility shift assay (IR-EMSA) [1]. These active concentrations were confirmed to be non-toxic to THP-1 cells by MTT viability assay, establishing a functional window where NF-κB inhibition is observed without concomitant cytotoxicity [1]. Curcumin was used as a positive control at 32 µM in the same assay system [1].

Non-toxic NF-κB window
Reported
312–390 µM
MTT-confirmed viability in THP-1 cells
Defines concentration range for NF-κB pathway studies without cytotoxicity
Positive control curcumin at 32 µM in same assay
NF-κB DNA binding EMSA THP-1 Non-toxic dosing

Multi-Cell-Type Anti-Inflammatory Activity: Dual Evidence in Macrophage-Like and Endothelial Cells

Teuclatriol's anti-inflammatory activity has been characterized across two therapeutically relevant cell types in a single study: (1) LPS-stimulated THP-1-derived macrophage-like cells, where teuclatriol reduced TNF-α production in a dose-dependent manner, and (2) TNF-α-activated human umbilical vein endothelial cells (HUVEC), where teuclatriol decreased mRNA levels of monocyte chemoattractant protein-1 (MCP-1) and toll-like receptor 2 (TLR2) [1]. This dual macrophage-endothelial activity profile is documented within one experimental framework, whereas spathulenol from the same plant has reported activity limited to lymphocyte proliferation assays [2].

Multi-cell-type activity
Reported
THP-1 macrophages: TNF-α suppression
HUVEC endothelial: MCP-1, TLR2 mRNA decrease
Supports complex inflammation model research
Single study; spathulenol limited to lymphocyte assays
Macrophage Endothelial cell HUVEC TNF-α MCP-1 TLR2

Epimeric Specificity: Teuclatriol (10α-OH) vs. 10-Epiteuclatriol (10β-OH) Structural Divergence

Teuclatriol (1α,5β-guaiane-4β,6β,10α-triol) and its C10 epimer 10-epiteuclatriol (1α,5β-guaiane-4β,6β,10β-triol) co-occur in Teucrium leucocladum and are distinguished solely by the stereochemical configuration at the C10 hydroxyl position [1]. Teuclatriol has been characterized for NF-κB inhibitory and immunomodulatory activity [2][3], whereas 10-epiteuclatriol currently lacks published quantitative NF-κB or immunomodulatory activity data in peer-reviewed literature. This stereochemical divergence at a single chiral center is sufficient to alter the three-dimensional presentation of the hydrogen-bond donor/acceptor network, which may affect target binding.

C10 epimer specificity
Class-level
Teuclatriol 10α-OH: published bioactivity
10-Epiteuclatriol 10β-OH: no activity data
Enables stereochemical SAR with defined epimeric standard
10-epiteuclatriol requires separate sourcing as comparator
Epimer Stereochemistry Guaiane 10-epiteuclatriol Structure-activity

Teuclatriol Optimal Procurement and Research Application Scenarios Based on Differential Evidence


Investigating Non-Alkylating NF-κB Inhibition Mechanisms Without Covalent p65 Modification

Teuclatriol is the appropriate compound for research programs that aim to dissect NF-κB inhibitory mechanisms independent of covalent cysteine alkylation. Unlike parthenolide and helenalin, which alkylate p65 at Cys38 via their methylene-γ-lactone function [1], teuclatriol lacks this electrophilic moiety and achieves NF-κB DNA binding inhibition at 312–390 µM in THP-1 cells while maintaining cellular viability [2]. This makes teuclatriol suitable as a tool compound for studying non-covalent NF-κB antagonism and for screening approaches seeking anti-inflammatory leads devoid of the non-specific alkylation liabilities associated with sesquiterpene lactones [1][2].

Immunomodulatory Screening on Primary Human Lymphocytes Using a Purified Single-Compound Standard

For laboratories conducting lymphocyte proliferation or immunomodulatory assays, teuclatriol offers a purified, NMR-identified single compound with a defined IC₅₀ of 72.8 ± 5.4 µg/mL against human activated-peripheral blood lymphocytes [3]. This contrasts with spathulenol, which was tested only as a 62% enriched fraction (IC₅₀ 85.4 ± 11.08 µg/mL) [4]. Researchers requiring a fully characterized, single-entity guaiane sesquiterpene for dose-response studies on primary human lymphocytes should preferentially procure teuclatriol to ensure reproducible concentration-activity relationships.

Dual Macrophage-Endothelial Inflammation Models Requiring Multi-Cell-Type Validation

Teuclatriol is the only guaiane sesquiterpene from S. mirzayanii with published anti-inflammatory activity data spanning both macrophage-like cells (THP-1, TNF-α suppression) and endothelial cells (HUVEC, MCP-1 and TLR2 mRNA downregulation) within a single experimental study [2]. This dual-cell-type characterization supports its use in complex in vitro inflammation models that incorporate both leukocyte and endothelial compartments, where single-cell-type data from analogs such as spathulenol (limited to lymphocytes) would provide insufficient validation [4].

Guaiane Sesquiterpene Structure-Activity Relationship (SAR) Studies Requiring Defined Epimeric Standards

Teuclatriol (10α-OH) and 10-epiteuclatriol (10β-OH) form a defined epimeric pair differing only at the C10 stereocenter [5]. Teuclatriol is the epimer with established NF-κB inhibitory and immunomodulatory activity [2][3]. Procurement of teuclatriol as the biologically characterized reference standard enables comparative SAR studies with 10-epiteuclatriol to determine the stereochemical requirements at C10 for guaiane triol bioactivity, provided that 10-epiteuclatriol is sourced separately as a comparator.

Application
Selection Property
Validation Focus
Non-alkylating NF-κB mechanism studies
Non-covalent inhibitor probe
NF-κB DNA binding endpoint without Cys38 alkylation
Lymphocyte proliferation assays
Purified single-compound standard
IC₅₀ reproducibility against primary cells
Multi-cell-type inflammation models
Macrophage-endothelial dual validation
TNF-α, MCP-1, TLR2 endpoint consistency
Stereochemical SAR studies
Defined C10 epimer standard
Epimer-specific activity comparison with 10-epiteuclatriol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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